molecular formula C13H22O3Si B12616424 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol CAS No. 917387-26-9

3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol

Katalognummer: B12616424
CAS-Nummer: 917387-26-9
Molekulargewicht: 254.40 g/mol
InChI-Schlüssel: SZDBIXYQRASKCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol is an organosilicon compound characterized by the presence of a silyl ether group and two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol typically involves the reaction of 3-chloropropyl(dimethyl)phenylsilane with pentane-1,5-diol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of pentane-1,5-diol displace the chlorine atom on the silane compound, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Silane derivatives.

    Substitution: Various substituted silyl ethers.

Wissenschaftliche Forschungsanwendungen

3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol involves its ability to interact with various molecular targets through its hydroxyl and silyl ether groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other molecular assemblies. The specific pathways and targets depend on the context of its application, such as in catalysis or drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(tert-Butyldimethylsilyloxy)-1-pentanol: Another silyl ether compound with similar structural features.

    1,5-Pentanediol: A diol with similar hydroxyl group placement but lacking the silyl ether group.

Uniqueness

3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol is unique due to the presence of both hydroxyl and silyl ether groups, which confer distinct chemical reactivity and potential for diverse applications. The phenyl group attached to the silicon atom also adds to its uniqueness by providing additional sites for functionalization and interaction with other molecules.

Eigenschaften

CAS-Nummer

917387-26-9

Molekularformel

C13H22O3Si

Molekulargewicht

254.40 g/mol

IUPAC-Name

3-[dimethyl(phenyl)silyl]oxypentane-1,5-diol

InChI

InChI=1S/C13H22O3Si/c1-17(2,13-6-4-3-5-7-13)16-12(8-10-14)9-11-15/h3-7,12,14-15H,8-11H2,1-2H3

InChI-Schlüssel

SZDBIXYQRASKCQ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C1=CC=CC=C1)OC(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.